![molecular formula C19H22FN3O3 B6775759 N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B6775759.png)
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2,4-dimethylpyrimidine-5-carboxamide
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Overview
Description
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2,4-dimethylpyrimidine-5-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure that includes a pyrimidine ring, an oxane ring, and a substituted phenyl group, making it a subject of interest for researchers exploring new chemical entities with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2,4-dimethylpyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an appropriate electrophile under acidic or basic conditions.
Substitution on the Phenyl Ring:
Construction of the Pyrimidine Ring: The pyrimidine ring is often constructed via a condensation reaction between a suitable amidine and a diketone or equivalent precursor.
Coupling Reactions: The final step involves coupling the oxane and pyrimidine intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2,4-dimethylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrimidine rings, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2,4-dimethylpyrimidine-5-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for therapeutic applications. Its ability to interact with specific molecular targets may render it useful in treating diseases or conditions.
Industry
In the industrial sector, this compound might be utilized in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism by which N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2,4-dimethylpyrimidine-5-carboxamide exerts its effects involves its interaction with molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways and targets depend on the context of its application, whether in biological systems or material science.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2,4-dimethylpyrimidine-5-carboxamide: shares similarities with other pyrimidine derivatives and oxane-containing compounds.
2,4-Dimethylpyrimidine derivatives: These compounds often exhibit similar reactivity and can be used in analogous applications.
Oxane derivatives:
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement can lead to distinct reactivity patterns and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[4-(2-fluoro-3-methoxyphenyl)oxan-4-yl]-2,4-dimethylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-12-14(11-21-13(2)22-12)18(24)23-19(7-9-26-10-8-19)15-5-4-6-16(25-3)17(15)20/h4-6,11H,7-10H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVYCZCJZJFONU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2(CCOCC2)C3=C(C(=CC=C3)OC)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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